molecular formula C14H15N3O3 B2646586 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide CAS No. 2034447-38-4

6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide

Cat. No.: B2646586
CAS No.: 2034447-38-4
M. Wt: 273.292
InChI Key: TUHKTPVASNXGEC-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its pyrimidine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxy group at position 6 and a methoxyphenethyl group at the nitrogen atom of the carboxamide moiety further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of 4-methoxyphenethylamine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired pyrimidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative .

Scientific Research Applications

6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide
  • 6-hydroxy-N-(4-ethoxyphenethyl)pyrimidine-4-carboxamide
  • 6-hydroxy-N-(4-methoxyphenyl)pyrimidine-4-carboxamide .

Uniqueness

What sets 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenethyl group at the nitrogen atom of the carboxamide moiety may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications .

Biological Activity

6-Hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a hydroxy group and a methoxyphenethyl moiety. The synthesis typically involves the reaction of pyrimidine derivatives with 4-methoxyphenethylamine through nucleophilic substitution and cyclization processes. Industrial production may utilize automated reactors to enhance yield and purity.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of Anti-Inflammatory Activity

CompoundIC50 (μM)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific MIC values have not been extensively documented in current literature.

Anticancer Properties

This compound has been explored for its anticancer potential, particularly against acute myelogenous leukemia (AML). It acts as a dihydroorotate dehydrogenase inhibitor, demonstrating promising results in reducing cell viability in cancer cell lines with IC50 values indicating effective inhibition .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (μM)Reference
THP1 (AML)7.2
MCF-7 (Breast Cancer)<12.91

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, thereby modulating their activity and leading to therapeutic effects .

Case Studies

Recent case studies have highlighted the compound's effectiveness in various models:

  • In Vivo Studies : In xenograft mouse models of AML, treatment with this compound resulted in significant tumor reduction compared to control groups, showcasing its potential as a therapeutic agent .
  • Cell Culture Experiments : Studies utilizing human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell cycle progression, further supporting its anticancer activity .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-11-4-2-10(3-5-11)6-7-15-14(19)12-8-13(18)17-9-16-12/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHKTPVASNXGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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